肌酸核苷

描述

Creatine riboside (CR) is a novel metabolite identified in cancer metabolism, serving as a urinary diagnostic biomarker for lung and liver cancer. It is positively correlated with tumor presence, indicating its derivation from human lung and liver cancers. CR, alongside its analog creatinine riboside (CNR), and their precursors, creatine and creatinine, have been quantified in cancer diagnostics using advanced methods like ultra-pressure liquid chromatography-tandem mass spectrometry (UPLC-ESI-MS/MS), highlighting its significance in the context of cancer detection and monitoring (Patel et al., 2020).

Synthesis Analysis

The synthesis of CR in the body involves intricate biochemical pathways. Creatine synthesis, a closely related process, requires amino acids such as glycine, arginine, and methionine, with enzymes including AGAT (L-arginine:glycine amidinotransferase) and GAMT (guanidinoacetate methyltransferase) playing crucial roles. This process signifies a major metabolic pathway, deeply intertwined with the metabolism of its constituent amino acids and methylation processes (Brosnan et al., 2011).

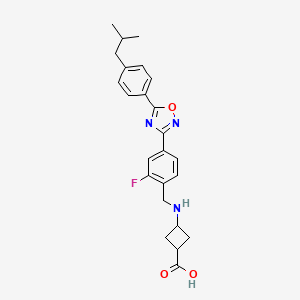

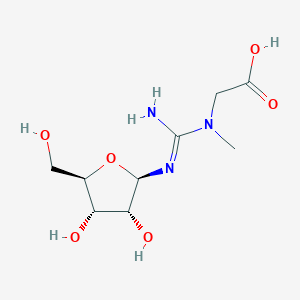

Molecular Structure Analysis

The molecular structure of CR is closely linked to its function and biochemical properties. While specific studies detailing the molecular structure of CR were not identified, related compounds like creatine have been extensively studied. The structure of creatine and its derivatives is fundamental to their role as energy buffers in muscle tissue, with the creatine phosphate system playing a critical role in ATP regeneration (Wyss & Kaddurah-Daouk, 2000).

Chemical Reactions and Properties

CR's chemical properties, particularly its reactions and interactions, are pivotal in understanding its role as a cancer biomarker. Its synthesis and breakdown involve complex biochemical reactions that reflect on its metabolic significance and diagnostic utility in cancer. The chemical nature of CR, like its analogs and precursors, underscores its function in energy metabolism and disease diagnosis (Joncquel-Chevalier Curt et al., 2015).

Physical Properties Analysis

The physical properties of CR, such as solubility, stability, and chromatographic behavior, are crucial for its detection and quantification in biological samples. The development of sensitive and precise methods like UPLC-ESI-MS/MS for its quantification reflects the importance of understanding these properties for clinical and diagnostic applications (Patel et al., 2020).

科学研究应用

肿瘤学:癌细胞代谢 {svg_1}

肌酸核苷 (CR) 被确定为与精氨酸营养缺陷相关的癌细胞衍生代谢产物 {svg_2}. 在肺癌和肝癌患者中,肌酸核苷水平较高 {svg_3}. 癌患者体内高水平肌酸核苷的来源及其对治疗这些侵袭性癌症的影响仍在研究中 {svg_4}. 线粒体尿素循环失调和核苷不平衡与高水平肌酸核苷有关,并预示着预后不良 {svg_5}. 这种代谢表型与免疫浸润减少相关,并支持快速癌细胞增殖,从而推动肿瘤的侵袭性生长 {svg_6}.

肿瘤学:潜在的治疗靶点 {svg_7}

发现肌酸核苷水平高的癌细胞对精氨酸具有营养缺陷性,揭示了一种可能在治疗上被利用的代谢弱点 {svg_8}. 这突出了肌酸核苷不仅作为不良预后生物标志物的潜力,而且也作为伴随生物标志物的潜力,用于指导精氨酸靶向疗法的精准医疗策略,以改善癌症患者的生存率 {svg_9}.

癌症诊断和预后的生物标志物 {svg_10} {svg_11}

肌酸核苷被确定为与肺癌和肝癌的风险和预后相关的尿液代谢物 {svg_12}. 肌酸核苷可能是肿瘤代谢失调的产物,可以在尿液中检测到,这使得尿液肌酸核苷成为早期非小细胞肺癌患者手术后监测的潜在有用液体活检生物标志物 {svg_13}.

宫颈癌生物标志物 {svg_14}

一项初步研究旨在评估宫颈癌患者与非癌症患者血浆肌酸核苷水平 {svg_15}. 在发现队列中,治疗前血浆肌酸核苷水平明显高于对照组 {svg_16}. 这些数据表明血浆肌酸核苷作为宫颈癌生物标志物的潜在用途 {svg_17}.

作用机制

Target of Action

Creatine riboside (CR) primarily targets the creatine kinase enzyme, which is found in various tissues, including the skeletal muscle, heart, and brain . This enzyme plays a crucial role in energy metabolism by catalyzing the reversible transfer of a phosphoryl group from ATP to creatine .

Mode of Action

In the muscles, a fraction of the total creatine binds to phosphate, forming creatine phosphate. This reaction is catalyzed by creatine kinase, resulting in phosphocreatine (PCr) . Phosphocreatine binds with adenosine diphosphate to convert it back to ATP, an important cellular energy source for short-term ATP needs prior to oxidative phosphorylation .

Biochemical Pathways

Creatine riboside is involved in the creatine kinase–phosphocreatine circuit , also known as the phosphocreatine shuttle . This system mediates the stoichiometric (1:1) transphosphorylation of phosphate from mitochondrial or glycolytic ATP to phosphocreatine, which is then used by creatine kinase to maintain high local ATP:ADP ratios .

Pharmacokinetics

It is known that intracellular creatine can be enzymatically phosphorylated to phosphocreatine or spontaneously and passively cyclized to creatinine and excreted .

Result of Action

The action of creatine riboside results in the production of phosphocreatine, a major energy storage form in the body . This supports rapid cell proliferation, driving aggressive tumor growth . Moreover, CR high cancer cells were found to be auxotrophic for arginine, revealing a metabolic vulnerability that may be therapeutically exploited .

Action Environment

The action of creatine riboside is influenced by various environmental factors. For instance, dysregulation of the mitochondrial urea cycle and a nucleotide imbalance were associated with high CR levels and indicators of a poor prognosis . This metabolic phenotype was associated with reduced immune infiltration .

安全和危害

未来方向

属性

IUPAC Name |

2-[[(E)-N'-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamimidoyl]-methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O6/c1-12(2-5(14)15)9(10)11-8-7(17)6(16)4(3-13)18-8/h4,6-8,13,16-17H,2-3H2,1H3,(H2,10,11)(H,14,15)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJFEKXALPJEGN-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=NC1C(C(C(O1)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC(=O)O)/C(=N/[C@H]1[C@@H]([C@@H]([C@H](O1)CO)O)O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801312105 | |

| Record name | β-D-Ribofuranosylcreatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1616693-92-5 | |

| Record name | β-D-Ribofuranosylcreatine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1616693-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Ribofuranosylcreatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Creatine riboside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10-[3-(Dimethylamino)propylamino]-12-(furan-3-ylmethylamino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one](/img/structure/B1192429.png)

![N-(5,7-dichloro-1,3-benzothiazol-2-yl)-5-methylbicyclo[3.3.1]nonane-1-carboxamide](/img/structure/B1192433.png)

![3-[2-(4-Bromophenyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B1192434.png)